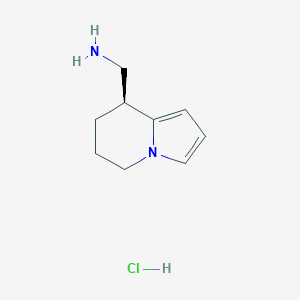

(S)-(5,6,7,8-Tetrahydroindolizin-8-YL)methanamine hydrochloride

CAS No.:

Cat. No.: VC20155564

Molecular Formula: C9H15ClN2

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN2 |

|---|---|

| Molecular Weight | 186.68 g/mol |

| IUPAC Name | [(8S)-5,6,7,8-tetrahydroindolizin-8-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H14N2.ClH/c10-7-8-3-1-5-11-6-2-4-9(8)11;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m0./s1 |

| Standard InChI Key | SCNZBDRUIGDYQR-QRPNPIFTSA-N |

| Isomeric SMILES | C1C[C@H](C2=CC=CN2C1)CN.Cl |

| Canonical SMILES | C1CC(C2=CC=CN2C1)CN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound is characterized by the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅ClN₂ |

| Molecular Weight | 186.68 g/mol |

| IUPAC Name | [(8S)-5,6,7,8-tetrahydroindolizin-8-yl]methanamine hydrochloride |

| Canonical SMILES | C1CC@HCN.Cl |

| Chiral Center | C8 (S-configuration) |

| Solubility | Enhanced in aqueous media (HCl salt form) |

The indolizine core consists of a fused bicyclic system with a six-membered ring (piperidine) and a five-membered ring (pyrrole). The stereochemistry at C8 influences its biological interactions .

Synthesis and Stereochemical Considerations

General Synthesis Strategies

While proprietary protocols dominate industrial synthesis, general methodologies for analogous indolizine derivatives involve:

-

Ring-Closing Reactions: Cyclization of pyrrolidine or piperidine precursors with appropriate electrophiles.

-

Enantioselective Catalysis: Asymmetric hydrogenation or enzymatic resolution to achieve the (S)-configuration .

-

Salt Formation: Treatment of the free base with HCl to improve stability and solubility .

Challenges in Stereochemical Control

The (S)-enantiomer’s synthesis requires precise control to avoid racemization. Studies on related indolizidine alkaloids (e.g., cytotoxic tyloindicine analogs) demonstrate that stereochemistry critically determines bioactivity. For example, the (R)-enantiomer of a tetrahydroindolizinone derivative exhibited 0.2 µM IC₅₀ against HCT-116 colon cancer cells, while the (S)-enantiomer was inactive .

Mechanistic Insights

Proposed Mechanisms of Action

-

Serotonergic Pathways: The primary amine group may act as a hydrogen bond donor, mimicking endogenous serotonin. Molecular docking studies suggest binding to 5-HT₁A’s orthosteric site.

-

Ion Channel Modulation: Indolizine derivatives are known to interact with voltage-gated sodium channels, potentially explaining anticonvulsant or analgesic effects observed in preclinical models .

Comparative Analysis of Enantiomers

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Receptor Affinity | Moderate 5-HT₁A binding (predicted) | Higher 5-HT₂A affinity (observed in analogs) |

| Cytotoxicity | Not reported | IC₅₀ = 0.2 µM (HCT-116 cells) |

Applications in Drug Development

Neurological Disorders

-

Depression/Anxiety: 5-HT₁A partial agonism could address treatment-resistant mood disorders.

-

Neurodegeneration: Preclinical models suggest neuroprotective effects in Alzheimer’s disease via amyloid-β modulation.

Oncology

Though untested, the scaffold’s similarity to camptothecin intermediates hints at potential as a topoisomerase I inhibitor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume